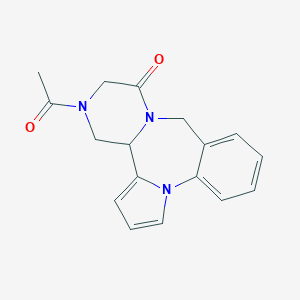

![molecular formula C20H42O5Si2 B128261 (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester CAS No. 139356-33-5](/img/structure/B128261.png)

(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclohexene derivatives can be complex due to the need for controlling stereochemistry. Paper describes a diastereoselective synthesis of a cyclohexene derivative using L-serine as a starting material, which is advantageous over traditional starting materials like shikimic acid. This approach, involving ring-closing metathesis and Grignard reactions, could potentially be adapted for the synthesis of the compound , considering the need for stereochemical control and functional group introduction.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is crucial for their reactivity and physical properties. The stereochemistry at the 3rd and 5th positions in the compound of interest would influence its reactivity and interaction with other molecules. The absolute configuration of key intermediates in related compounds, as confirmed by two-dimensional NMR studies in paper , is an important aspect of molecular structure analysis that would also be relevant for the compound .

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions. The synthesis method described in paper involves the condensation of aromatic aldehydes with 1,3-cyclohexanedione, which could be a reaction type relevant to modifying the side chains of the compound . Additionally, the photochemical heterolysis described in paper could be a reaction pathway for the compound if it possesses similar substituents that can form benzyl cations under photolysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and stereochemistry. The silyl ether groups could confer volatility and hydrophobicity, while the carboxylic acid methyl ester might affect solubility and reactivity. The high yields and simple work-up procedure mentioned in paper for related compounds suggest that the compound might also exhibit favorable synthesis and purification characteristics.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

Substituted cyclopropane derivatives, obtained through reduction and hydrolysis reactions, showcase the utility of complex organic molecules in synthesizing novel structures with intact cyclopropane fragments, which are valuable in medicinal chemistry and material sciences (Molchanov & Tran, 2012). Furthermore, the synthesis of hydrophilic aliphatic polyesters highlights the design and creation of functional materials through the polymerization of cyclic esters containing protected functional groups, demonstrating the compound's relevance in developing advanced polymeric materials (Trollsås et al., 2000).

Material Science and Supramolecular Chemistry

The development of supramolecular dendrimers using phenylpropyl ether-based dendrons illustrates the compound's potential application in creating highly ordered and self-assembling materials, which are crucial in nanotechnology and material science (Percec et al., 2006).

Medicinal Chemistry and Drug Design

Analgesic activity studies on novel organic compounds indicate the importance of such complex molecules in discovering new therapeutic agents, demonstrating the compound's relevance in drug design and pharmacology (Kulakov et al., 2017).

Propriétés

IUPAC Name |

methyl (3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O5Si2/c1-18(2,3)26(8,9)24-15-12-16(25-27(10,11)19(4,5)6)14-20(22,13-15)17(21)23-7/h15-16,22H,12-14H2,1-11H3/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYWWPLFOPIFQS-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(CC(C1)(C(=O)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](CC(C1)(C(=O)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473919 | |

| Record name | methyl (3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester | |

CAS RN |

139356-33-5 | |

| Record name | Methyl (3S,5S)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxycyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139356-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl (3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one](/img/structure/B128216.png)